molecular formula C14H11N3O3 B1450488 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid CAS No. 1368051-28-8

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid

Cat. No. B1450488
CAS RN: 1368051-28-8
M. Wt: 269.25 g/mol
InChI Key: WWTMGVWQHGALOW-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid” is a compound that belongs to the class of [1,2,4]triazolo [1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in the treatment of various diseases .


Synthesis Analysis

The synthesis of [1,2,4]triazolo [1,5-a]pyrimidines involves a series of chemical reactions . The structures of the compounds are confirmed by IR, 1 H-NMR, MS, and elemental analysis . The reaction efficiently proceeds with microwave irradiation, which speeds up the process .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by several spectroscopic techniques . The identity of the newly synthesized compounds was established using these techniques, and X-ray single-crystal tools were employed to authenticate the suggested structures of some representative samples .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo [1,5-a]pyrimidines include aromatic nucleophilic substitution and transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods such as IR, 1 H-NMR, MS, and elemental analysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry .

Microwave-Mediated Catalyst-Free Synthesis

The compound is involved in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, and its inverse agonists have potential therapeutic applications in autoimmune diseases .

PHD-1, JAK1, and JAK2 Inhibitors

The compound acts as PHD-1, JAK1, and JAK2 inhibitors . These enzymes play significant roles in various biological processes, and their inhibitors can be used in the treatment of several diseases .

Treatment of Cardiovascular Disorders

The compound is utilized in the treatment of cardiovascular disorders . Cardiovascular diseases are a leading cause of death globally, and new therapeutic agents are continually being sought .

Treatment of Type 2 Diabetes

The compound is used in the treatment of type 2 diabetes . Diabetes is a chronic disease that occurs when the body cannot effectively use the insulin it produces .

Treatment of Hyperproliferative Disorders

The compound is used in the treatment of hyperproliferative disorders . These disorders are characterized by the excessive proliferation of cells, which can lead to diseases like cancer .

Applications in Material Sciences

In addition to its medicinal applications, the compound also has various applications in the material sciences fields .

properties

IUPAC Name

2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-7-3-2-5-9(11)12-15-13-10(14(18)19)6-4-8-17(13)16-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTMGVWQHGALOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
Reactant of Route 3
2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
Reactant of Route 5
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2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid
Reactant of Route 6
2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid

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